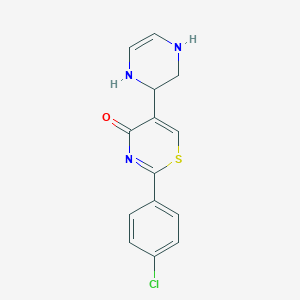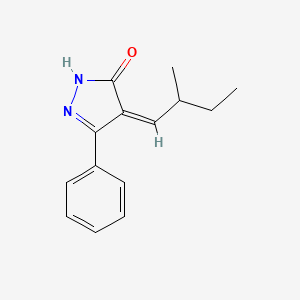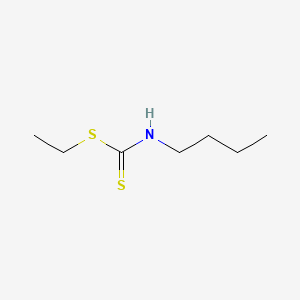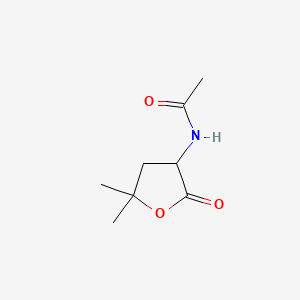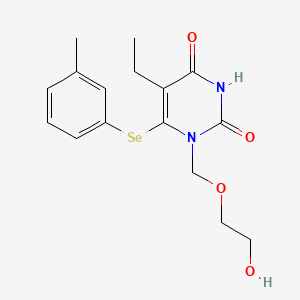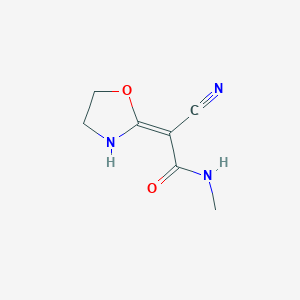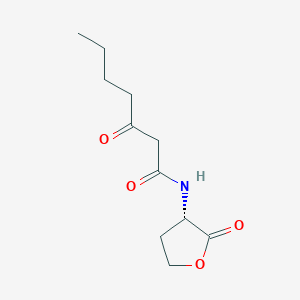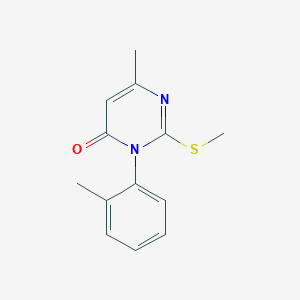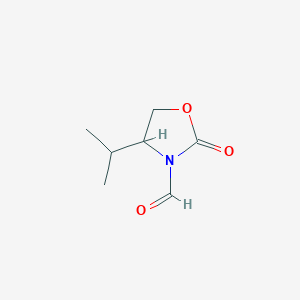
2-Oxo-4-(propan-2-yl)-1,3-oxazolidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 4-Isopropyl-2-oxooxazolidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the multicomponent reactions of 1,2-amino alcohols . These reactions can be categorized into three main strategies:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions utilize transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This approach involves the use of alkenylvinylstannane, ethyl (Z)-2-iodo-4-oxobutenoate, and (–)-7-isopropyl-cis-aminoindanol in the presence of a palladium (0) catalyst.
Analyse Chemischer Reaktionen
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the aldehyde group into a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2-oxooxazolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxazolidine ring can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde can be compared with other oxazolidine derivatives, such as:
Mono- and polycyclic oxazolidines: These compounds have similar structural features but differ in the number of rings and their substitution patterns.
Spirooxazolidines: These compounds contain a spiro linkage, which imparts unique chemical properties.
Oxazolidinones: These compounds have a carbonyl group adjacent to the nitrogen atom in the oxazolidine ring, which significantly alters their reactivity and biological activity.
Eigenschaften
CAS-Nummer |
763141-39-5 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO3/c1-5(2)6-3-11-7(10)8(6)4-9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
HHXJKPZZPJYCRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1COC(=O)N1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


